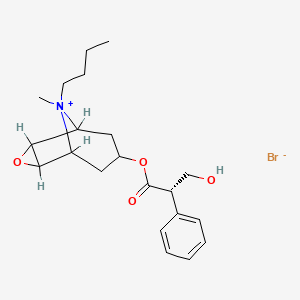

(-)-Scopolamine,n-Butyl-, bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butylscopolamine Bromide is an orally available bromide salt form of butylscopolamine, a quaternary ammonium derivative of the alkaloid scopolamine, with anticholinergic property. Upon oral administration, hyoscine butylbromide binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (Ach) and causes its antispasmodic effect in the gastrointestinal (GI), urinary, uterine, and biliary tracts. This agent may also facilitate radiologic visualization of the GI tract.

Actividad Biológica

(-)-Scopolamine, n-butyl-, bromide, commonly known as hyoscine butylbromide , is an anticholinergic agent primarily used for its antispasmodic properties. This compound is particularly effective in treating gastrointestinal spasms and other conditions associated with smooth muscle contractions. Its mechanism of action involves blocking muscarinic acetylcholine receptors, which prevents the contraction of smooth muscles in various organs.

Hyoscine butylbromide acts as a muscarinic antagonist , specifically targeting the M3 muscarinic receptors in the gastrointestinal tract. By inhibiting acetylcholine from binding to these receptors, the drug effectively reduces smooth muscle contraction and alleviates symptoms related to abdominal cramping and spasms .

Key Pharmacological Properties:

- Absorption : Very low oral bioavailability (0.25-0.82%).

- Peak Plasma Concentration : Achieved within 0.25-2 hours post-administration.

- Volume of Distribution : Approximately 128 liters.

- Half-life : Ranges from 1 to 5 hours.

- Elimination : Primarily through feces (69.7%), with minimal urinary excretion (4.4%) .

Clinical Applications

Hyoscine butylbromide is utilized in various clinical settings:

- Gastrointestinal Disorders : Effective in treating abdominal pain, esophageal spasms, and biliary colic.

- Management of Extrapyramidal Symptoms (EPS) : Recent case studies have demonstrated its efficacy in alleviating medication-induced EPS, showcasing its versatility beyond traditional applications .

- Palliative Care : A study indicated that prophylactic subcutaneous administration significantly reduced the occurrence of death rattle in end-of-life patients .

Case Studies

- Management of EPS :

- Palliative Care Study :

Adverse Effects

While hyoscine butylbromide is generally well-tolerated, it can cause several side effects due to its anticholinergic activity:

- Common effects include abdominal fullness, constipation, urinary retention, and blurred vision.

- Serious adverse events may include hypotension and myocardial infarction, particularly when used intravenously for premedication during procedures like colonoscopy .

Research Findings

Recent studies have explored the compound's pharmacokinetics and potential for misuse:

- A study investigated the formation of scopolamine from n-butyl-scopolammonium bromide when smoked, indicating a risk for anticholinergic syndrome among users .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Drug Class | Anticholinergic (Muscarinic antagonist) |

| Primary Action | Smooth muscle relaxation |

| Common Uses | Gastrointestinal spasms, palliative care |

| Mechanism of Action | Inhibition of acetylcholine at M3 receptors |

| Bioavailability | 0.25% - 0.82% |

| Half-life | 1 - 5 hours |

| Major Side Effects | Constipation, hypotension, tachycardia |

Aplicaciones Científicas De Investigación

Medical Applications

- Antispasmodic Treatment

-

Management of Extrapyramidal Symptoms

- A recent case study highlighted the use of intravenous hyoscine butylbromide for managing medication-induced extrapyramidal symptoms (EPS). In this instance, a patient developed tremors and restlessness after receiving metoclopramide; administration of hyoscine butylbromide resulted in rapid symptom relief . This suggests potential off-label uses in neurology.

- Palliative Care

Research Applications

-

Zebrafish Models for Epilepsy

- Research utilizing zebrafish models has explored the effects of hyoscine butylbromide on epilepsy. The compound did not cross the blood-brain barrier, making it a useful tool for studying peripheral effects without central nervous system interference . This opens avenues for investigating convulsive mechanisms and drug interactions.

- Toxicological Screening

Side Effects and Considerations

While hyoscine butylbromide is generally well-tolerated, it can cause side effects such as dry mouth, constipation, blurred vision, and hypotension in some cases . A notable case reported hypotension and acute myocardial infarction following intravenous administration during premedication for colonoscopy, emphasizing the need for careful monitoring during use .

Propiedades

Fórmula molecular |

C21H30BrNO4 |

|---|---|

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1 |

Clave InChI |

HOZOZZFCZRXYEK-BITHUKPRSA-M |

SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

SMILES isomérico |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |

SMILES canónico |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.